![molecular formula C8H14N2 B1280102 1-tert-Butyl-5-methyl-1H-imidazole CAS No. 61278-64-6](/img/structure/B1280102.png)
1-tert-Butyl-5-methyl-1H-imidazole
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Overview
Description
“1-tert-Butyl-5-methyl-1H-imidazole” is a chemical compound that belongs to the family of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . The current literature provides much information about the synthesis, functionalization, and biological role of imidazole .Molecular Structure Analysis
The molecular structure of “1-tert-Butyl-5-methyl-1H-imidazole” is C8H14N2 . It is a structure that, despite being small, has a unique chemical complexity .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Scientific Research Applications
Synthesis of Functional Molecules
Imidazoles, including 1-tert-Butyl-5-methyl-1H-imidazole, are key components in the synthesis of functional molecules used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .
Therapeutic Potential
Imidazole compounds have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Derivatives of 1,3-diazole, a type of imidazole, show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Building Block for Biologically Active Molecules
1-tert-Butyl-5-methyl-1H-imidazole is a building block for the synthesis of various biologically active molecules. It has applications in biochemistry, pharmacology, and materials science.
Intermediate in Synthesis of Cationic Cyclodextrin
1-Butylimidazole, a related compound, is formed as an intermediate during the synthesis of a cationic cyclodextrin . This cyclodextrin is used in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis .
Ligand in Coordination Chemistry
1-Butylimidazole acts as an N-coordinated ligand , which means it can bind to a central metal atom to form a coordination complex. This property is useful in various areas of chemistry, including catalysis and materials science .
Future Directions
Imidazole and its derivatives have been found to have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, the future directions of “1-tert-Butyl-5-methyl-1H-imidazole” could involve further exploration of its potential applications in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
1-tert-Butyl-5-methyl-1H-imidazole, also known as 1-TERT-BUTYL-5-METHYLIMIDAZOLE, is a type of imidazole derivative . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
Imidazoles in general are known to interact with various biological targets due to their versatile structure
Biochemical Pathways
Imidazoles are involved in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis
Result of Action
Imidazoles are known to be key components in functional molecules used in various applications .
properties
IUPAC Name |
1-tert-butyl-5-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7-5-9-6-10(7)8(2,3)4/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLWZABXSFEEHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494118 |
Source
|
Record name | 1-tert-Butyl-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-5-methyl-1H-imidazole | |
CAS RN |
61278-64-6 |
Source
|
Record name | 1-tert-Butyl-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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